

Vibramycin (Doxycycline Calcium): A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Vibramycin calcium

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This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of Vibramycin, with a focus on its active pharmaceutical ingredient, doxycycline, particularly in its calcium salt form. This document is intended to serve as a comprehensive resource, incorporating detailed data, experimental methodologies, and visual representations of its mechanisms of action and experimental applications.

Chemical Structure and Identification

Vibramycin is a brand name for doxycycline, a broad-spectrum tetracycline antibiotic.[1] Doxycycline is synthetically derived from oxytetracycline.[2] It is available in various salt forms, including monohydrate, hyclate, and calcium.[3] The chemical designation for the base doxycycline molecule is 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide.[4][5]

The core structure consists of a four-ring naphthacene nucleus with multiple functional groups that are crucial for its antimicrobial activity.[1] While the precise crystal structure of the doxycycline calcium complex is not readily available, it is understood to form a stable complex.[2][6] Doxycycline is known to be a calcium chelator, a property that is linked to its interaction with biological systems.[7] The molecular formula for doxycycline calcium is $C_{22}H_{20}N_2O_8 \cdot 2Ca$. [8]

Physicochemical Properties

Doxycycline is a light-yellow crystalline powder.[4][5] Its properties can vary slightly depending on the salt form. The following tables summarize the key quantitative data for doxycycline and its common salts.

Property	Value	Salt Form	Reference(s)
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₈	Doxycycline (base)	[1]
C ₂₂ H ₂₄ N ₂ O ₈ ·H ₂ O	Doxycycline Monohydrate	[4][5]	
(C ₂₂ H ₂₄ N ₂ O ₈ ·HCl) ₂ ·C ₂ H ₆ O·H ₂ O	Doxycycline Hyclate	[4][5]	
C ₂₂ H ₂₀ N ₂ O ₈ ·2Ca	Doxycycline Calcium	[8]	
Molecular Weight	444.4 g/mol	Doxycycline (base)	[1]
462.46 g/mol	Doxycycline Monohydrate	[4][5]	
1025.89 g/mol	Doxycycline Hyclate	[4][5]	
520.56 g/mol	Doxycycline Calcium	[8]	
Melting Point	201–205 °C	Doxycycline Hyclate	[9]
pKa Values	~3.3, 7.7, 9.6	Doxycycline	[9][10]
Solubility	Highly soluble in water and acidic solutions.	Doxycycline Hyclate	[1][9]
Very slightly soluble in water.	Doxycycline Monohydrate	[1]	
Log P (Octanol/Water)	~ -0.77	Doxycycline	[9]

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients like doxycycline calcium follows established methodologies, often outlined in pharmacopeias.

Solubility Determination (Equilibrium Solubility Method)

This protocol aims to determine the concentration of a saturated solution of the compound at a specific temperature and pH.

- **Preparation:** An excess amount of doxycycline calcium powder is added to a series of buffered aqueous solutions covering a range of pH values.
- **Equilibration:** The resulting suspensions are agitated at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[11\]](#)
- **Separation:** The undissolved solid is separated from the solution by centrifugation or filtration.
- **Quantification:** The concentration of doxycycline in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[12\]](#)
- **Replication:** The experiment is performed in triplicate at each pH condition to ensure accuracy.[\[11\]](#)

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound transitions to a liquid.[\[13\]](#)

- **Sample Preparation:** A small amount of the dry, finely powdered doxycycline calcium is packed into a capillary tube to a height of 2.5-3.5 mm.[\[14\]](#)[\[15\]](#)
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block.[\[16\]](#)
- **Heating:** The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point. The heating rate is then reduced to a slow, controlled rate (e.g., 1-2°C per minute).[\[14\]](#)[\[16\]](#)
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset point) and the temperature at which the sample is

completely liquid (clear point) are recorded. This range is reported as the melting point.[14]

pKa Determination (Potentiometric Titration)

This protocol determines the dissociation constants of the ionizable functional groups in the doxycycline molecule.

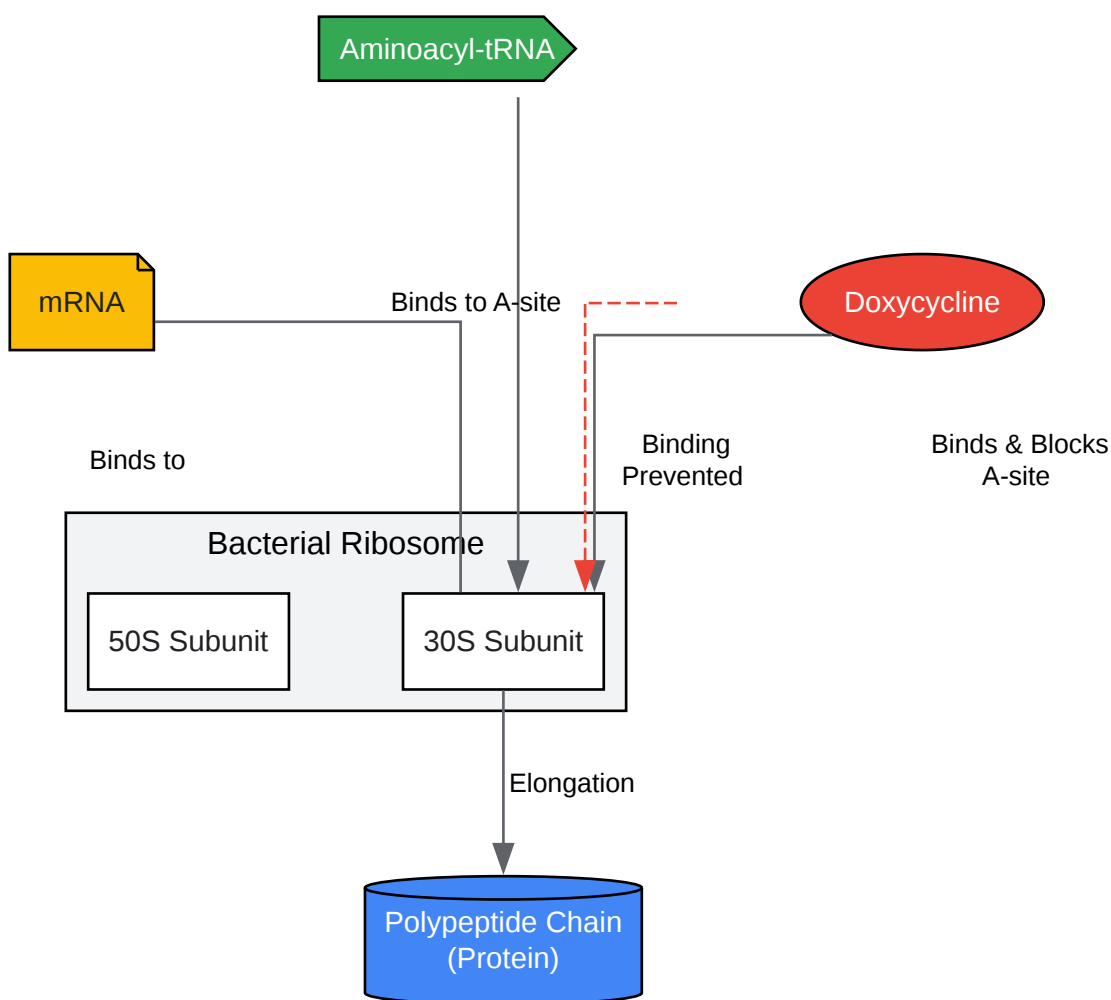
- **Solution Preparation:** A precise amount of doxycycline is dissolved in a suitable solvent, typically purified water or a co-solvent mixture (e.g., acetonitrile-water).[17]
- **Titration:** The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH) of known concentration.
- **pH Measurement:** The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions of the curve. [17] This can also be supplemented with data from liquid chromatography methods.[17]

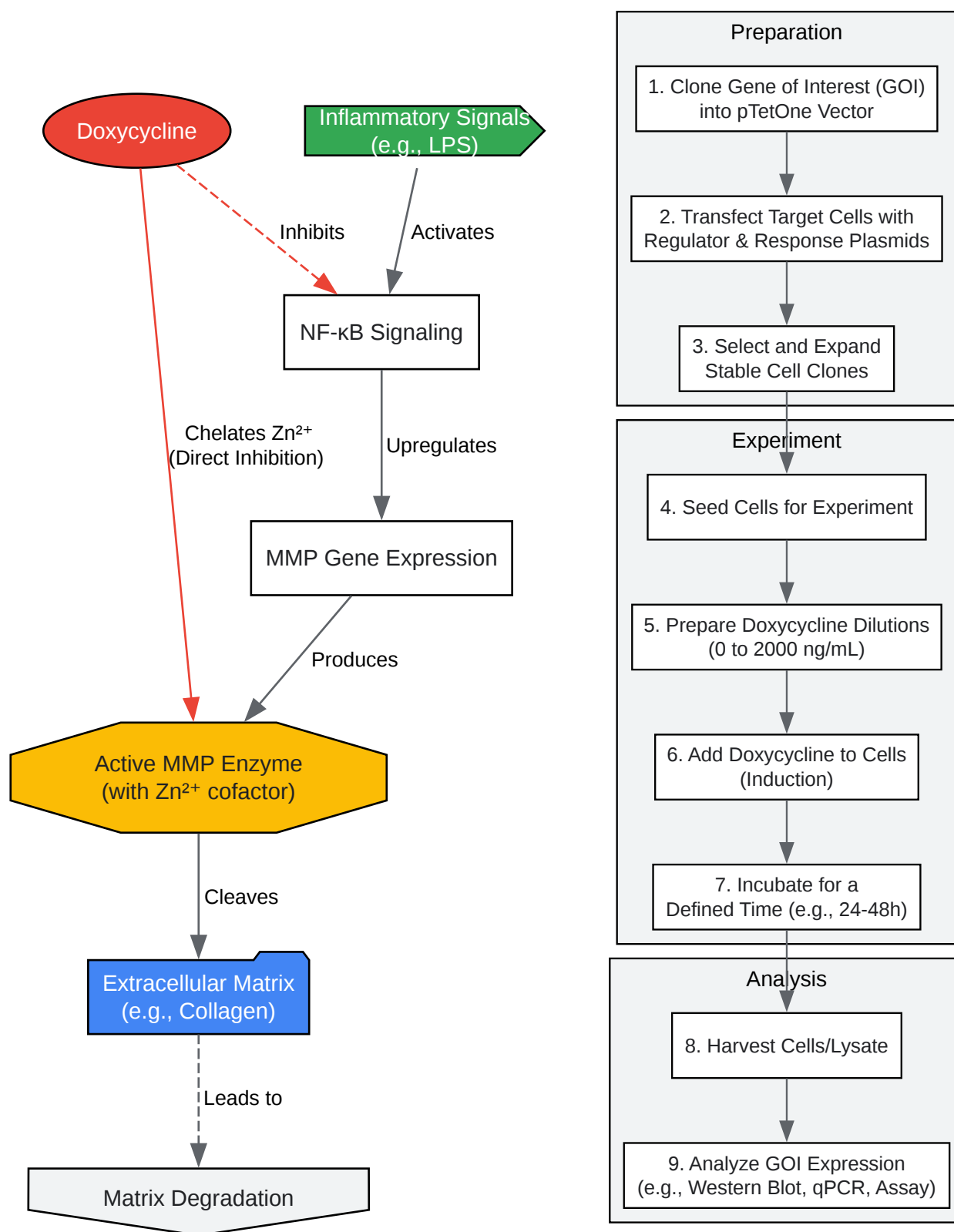
Signaling Pathways and Experimental Workflows

Doxycycline exerts its effects through several mechanisms, which are visualized below.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Doxycycline's primary antibacterial effect is due to its ability to disrupt protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of polypeptide chains.[1][2][9]





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